![molecular formula C15H13N3O2 B11850936 Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-bencilcarbamatoimidazo[1,2-a]piridina es un compuesto que pertenece a la clase de los imidazo[1,2-a]piridinas, conocidos por sus diversas actividades biológicas y aplicaciones en química medicinal. Este compuesto presenta un grupo bencilo unido al núcleo imidazo[1,2-a]piridina, que está aún más funcionalizado con un grupo carbamato. La estructura única de este compuesto lo convierte en un andamiaje valioso para el descubrimiento y desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-bencilcarbamatoimidazo[1,2-a]piridina generalmente implica un proceso de varios pasos. Un método común comienza con la reacción de 2-aminopiridina con bromuro de bencilo para formar el intermedio bencilado. Este intermedio se somete luego a ciclación con un precursor de carbamato adecuado en condiciones básicas para producir el producto final .
Métodos de producción industrial
La producción industrial de 3-bencilcarbamatoimidazo[1,2-a]piridina puede implicar versiones optimizadas de los métodos de síntesis de laboratorio. Estos procesos a menudo utilizan reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. El uso de principios de química verde, como el reciclaje de disolventes y las reacciones energéticamente eficientes, también es común en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-bencilcarbamatoimidazo[1,2-a]piridina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio para introducir grupos funcionales que contienen oxígeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el hidruro de litio y aluminio para convertir ciertos grupos funcionales en sus formas reducidas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles y haluros en condiciones suaves a moderadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carbonilados, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
El 3-bencilcarbamatoimidazo[1,2-a]piridina tiene numerosas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga su potencial como inhibidor enzimático y como sonda para estudiar vías biológicas.
Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades como el cáncer, la tuberculosis y los trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 3-bencilcarbamatoimidazo[1,2-a]piridina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad y, por lo tanto, modulando una vía biológica. En el caso de las interacciones con los receptores, el compuesto puede actuar como un agonista o un antagonista, influyendo en los procesos de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
Imidazo[1,2-a]piridina: Una estructura central con diversas actividades biológicas.
Bencil imidazo[1,2-a]piridina: Similar al compuesto objetivo, pero carece del grupo carbamato.
Imidazo[1,2-a]piridin-3-ilcarbamato: Similar pero sin el grupo bencilo.
Unicidad
El 3-bencilcarbamatoimidazo[1,2-a]piridina es único debido a la presencia de ambos grupos, bencilo y carbamato, que confieren propiedades químicas y biológicas distintas. Esta combinación mejora su potencial como andamiaje versátil para el descubrimiento y desarrollo de fármacos .
Propiedades
Fórmula molecular |
C15H13N3O2 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
benzyl N-imidazo[1,2-a]pyridin-3-ylcarbamate |
InChI |
InChI=1S/C15H13N3O2/c19-15(20-11-12-6-2-1-3-7-12)17-14-10-16-13-8-4-5-9-18(13)14/h1-10H,11H2,(H,17,19) |
Clave InChI |
ZQDVQBPPHKGSRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CN=C3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




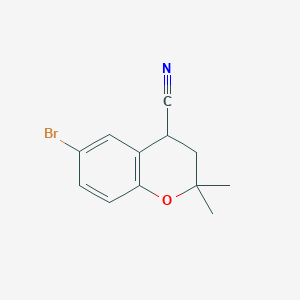

![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)
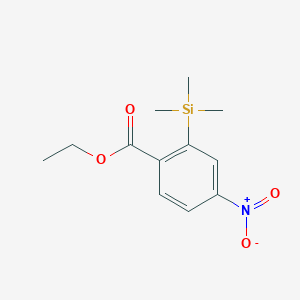
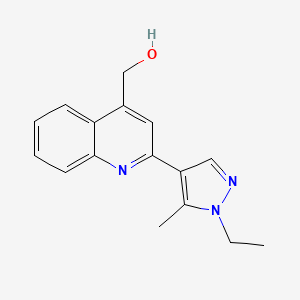
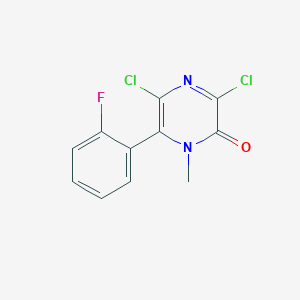

![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11850926.png)
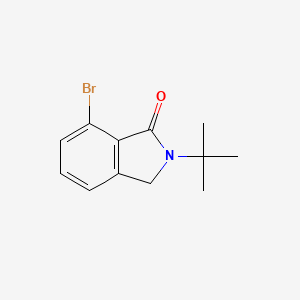
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
